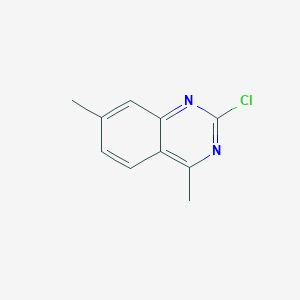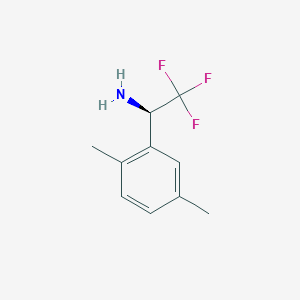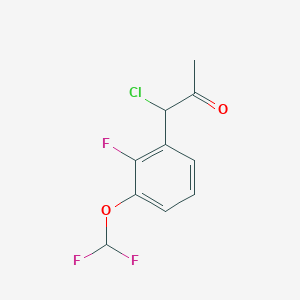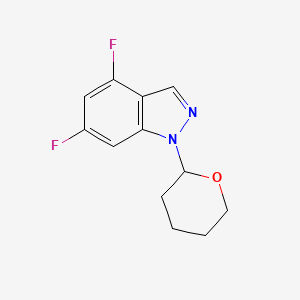
4,6-Difluoro-1-(tetrahydropyran-2-yl)-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-1-(tetrahydropyran-2-yl)-1h-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The addition of fluorine atoms and a tetrahydropyran group to the indazole core can significantly alter the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1-(tetrahydropyran-2-yl)-1h-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or aldehyde.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using a suitable leaving group and a tetrahydropyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Difluoro-1-(tetrahydropyran-2-yl)-1h-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
4,6-Difluoro-1-(tetrahydropyran-2-yl)-1h-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4,6-Difluoro-1-(tetrahydropyran-2-yl)-1h-indazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Difluoro-1H-indazole: Lacks the tetrahydropyran group, which may result in different biological activities.
1-(Tetrahydropyran-2-yl)-1H-indazole: Lacks the fluorine atoms, which can affect its chemical properties and reactivity.
Uniqueness
4,6-Difluoro-1-(tetrahydropyran-2-yl)-1h-indazole is unique due to the combination of fluorine atoms and the tetrahydropyran group, which can significantly influence its chemical and biological properties. This combination can enhance its potential as a drug candidate or a chemical reagent.
Propriétés
Formule moléculaire |
C12H12F2N2O |
|---|---|
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
4,6-difluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12F2N2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
Clé InChI |
JMVBPJMBNRRBEP-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


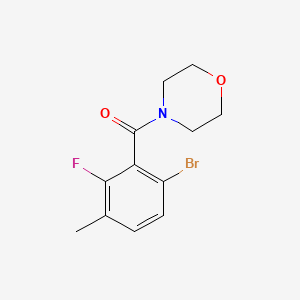
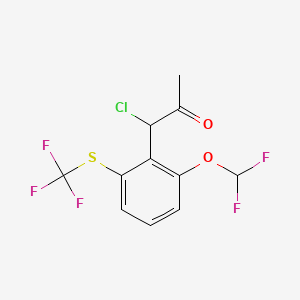

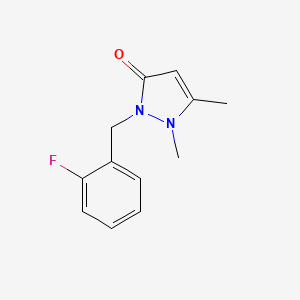
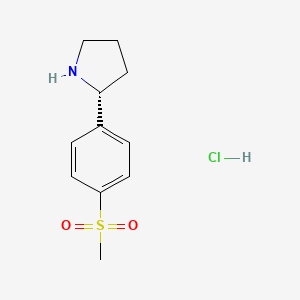
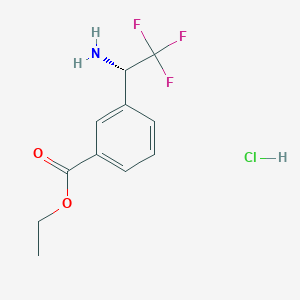

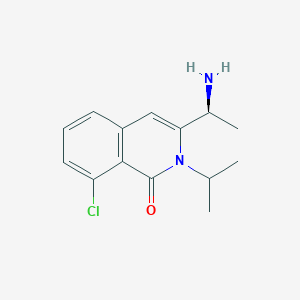
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
